
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is a synthetic organic compound that belongs to the phenoxazine family. Phenoxazines are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its unique structure, which includes diethylamino and o-tolylamino groups attached to a phenoxazine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate typically involves the following steps:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Diethylamino and o-Tolylamino Groups: These groups can be introduced via nucleophilic substitution reactions using diethylamine and o-toluidine, respectively.
Formation of the Formate Salt: The final step involves the reaction of the phenoxazine derivative with formic acid to form the formate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can convert the phenoxazine core to a more reduced state, affecting its color properties.
Substitution: The diethylamino and o-tolylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Functionalized phenoxazine derivatives with various substituents.
科学研究应用
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate has several applications in scientific research:
Chemistry: Used as a dye in various chemical assays and reactions.
Biology: Employed as a fluorescent marker in biological imaging and staining.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
作用机制
The mechanism of action of 3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites, making it useful for imaging and diagnostic purposes. In therapeutic applications, it may exert effects through the generation of reactive oxygen species or by interfering with cellular processes.
相似化合物的比较
Similar Compounds
Methylene Blue: Another phenoxazine dye with similar applications in biology and medicine.
Nile Blue: A phenoxazine derivative used as a dye and in biological staining.
Acridine Orange: A structurally related compound used in similar applications.
Uniqueness
3-(Diethylamino)-7-((o-tolyl)amino)phenoxazin-5-ium formate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological molecules, making it suitable for specialized applications.
属性
CAS 编号 |
85005-74-9 |
|---|---|
分子式 |
C24H25N3O3 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
diethyl-[7-(2-methylanilino)phenoxazin-3-ylidene]azanium;formate |
InChI |
InChI=1S/C23H23N3O.CH2O2/c1-4-26(5-2)18-11-13-21-23(15-18)27-22-14-17(10-12-20(22)25-21)24-19-9-7-6-8-16(19)3;2-1-3/h6-15H,4-5H2,1-3H3;1H,(H,2,3) |
InChI 键 |
WHWUIVMQANKQOK-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](=C1C=CC2=NC3=C(C=C(C=C3)NC4=CC=CC=C4C)OC2=C1)CC.C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)

![2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B12681824.png)
![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
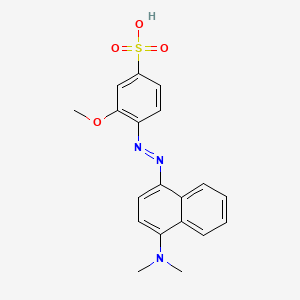
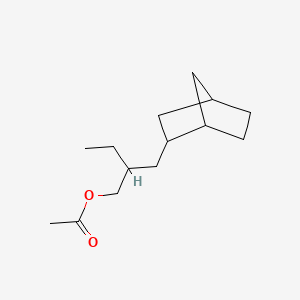

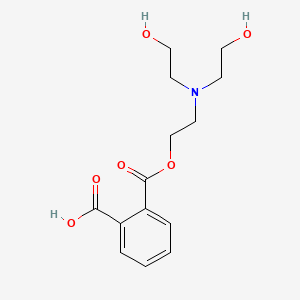
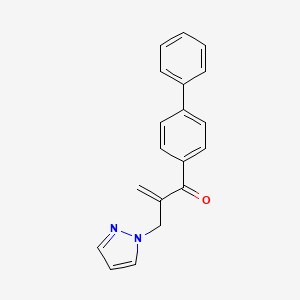
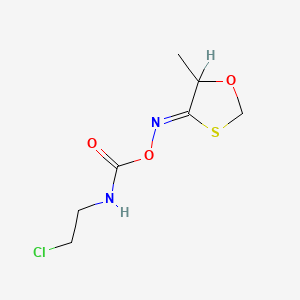
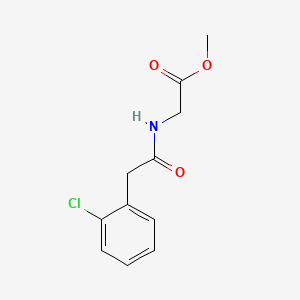
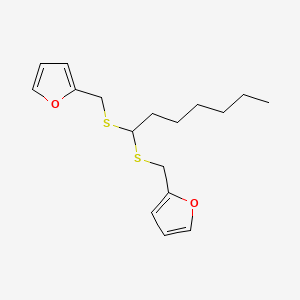
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)

